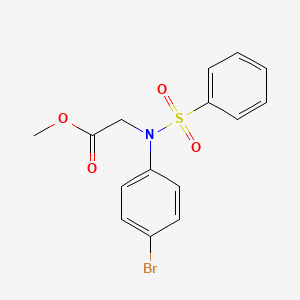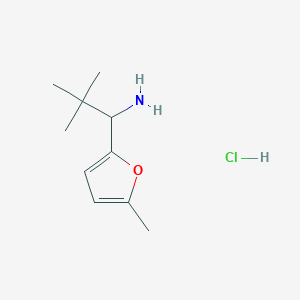
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride and related compounds often involves multi-step chemical reactions, including cycloadditions, nucleophilic additions, and Mannich reactions. For instance, the synthesis of 2-aminofuran derivatives through [2+2] cycloaddition-retroelectrocyclization and subsequent intramolecular nucleophilic addition is a notable method that could be adapted for the synthesis of the compound (Shoji et al., 2017). Another approach is the use of ketonic Mannich bases derived from acetylthiophene, which participate in alkylation and ring closure reactions, generating a library of structurally diverse compounds (Roman, 2013).
Molecular Structure Analysis
The molecular structure and conformational analyses of compounds related to this compound have been extensively studied using techniques such as X-ray diffraction. These studies reveal details about the crystal packing, hydrogen bonding, and overall molecular conformation, which are crucial for understanding the reactivity and properties of the compound (Nitek et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound involves interactions with various amines and reagents. For example, the formation of 6-aminofulvene derivatives from 2-aminofuran precursors upon reaction with amines highlights the potential for diverse chemical transformations (Shoji et al., 2017). The compound's ability to undergo alkylation, as well as ring closure reactions, further indicates its versatility in synthetic chemistry (Roman, 2013).
Applications De Recherche Scientifique
Analytical Characterization
The analytical properties of various substituted phenethylamine derivatives, including compounds similar to 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride, have been studied using advanced techniques like LC-QTOF-MS, GC-MS, and NMR. These studies are crucial for identifying and understanding the chemical properties of new synthetic compounds (Liu et al., 2017).
Chemical Synthesis and Modification
Innovative methods for generating diverse chemical libraries involve reactions such as alkylation and ring closure. These techniques, applied to compounds similar to this compound, facilitate the creation of structurally varied compounds, which is essential in medicinal chemistry and drug development (Roman, 2013).
Crystallographic Studies
The conformational analysis of related compounds using X-ray crystallography provides insights into their molecular structures. Such studies are vital for understanding the physical and chemical properties of new chemical entities (Nitek et al., 2020).
Pharmaceutical Research
The synthesis and characterization of similar compounds have been explored for potential anti-diabetic and anti-inflammatory applications. This highlights the significance of these compounds in the development of new therapeutic agents (Gopi & Dhanaraju, 2018).
Material Science Applications
Compounds like this compound can be used to modify polymers, enhancing their properties for various applications including medical uses. Such modifications can significantly improve the thermal stability and biological activity of polymers (Aly & El-Mohdy, 2015).
Catalysis and Organic Transformations
The synthesis and rearrangements of ylides from tertiary amines, a process involving compounds similar to this compound, demonstrate its potential in catalysis and as intermediates in organic synthesis (Zotto et al., 2000).
Propriétés
IUPAC Name |
2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-7-5-6-8(12-7)9(11)10(2,3)4;/h5-6,9H,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVIVHEQCLSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

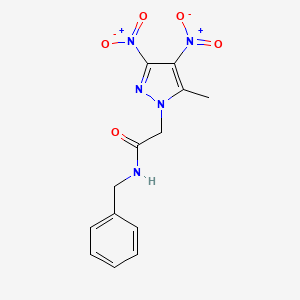
![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2498637.png)
![ethyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2498639.png)
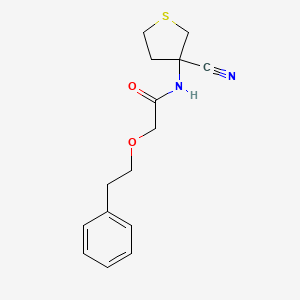

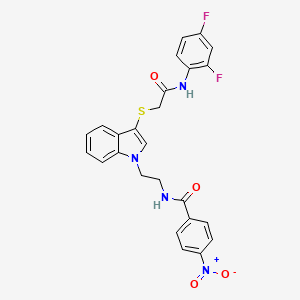
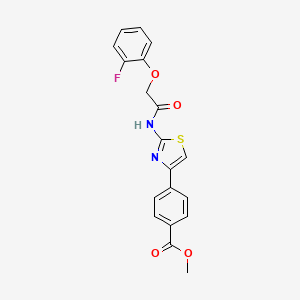
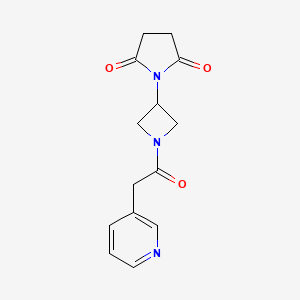
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)


![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)

